METHYL 4-(3-{[(5Z)-1-(2H-1,3-BENZODIOXOL-5-YL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
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Description
The compound appears to contain several functional groups and structural features common in organic chemistry, including a benzodioxole, a pyrimidine ring, and a pyrrole ring . These structures are often found in biologically active molecules and could potentially confer interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions typical of their functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its exact structure. For example, the presence of the benzodioxole and pyrrole rings could potentially affect its solubility and reactivity .Mechanism of Action
Target of Action
Based on the structure of similar compounds, it is predicted that it may interact withmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Similar compounds have been shown to causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is likely that it impacts the pathways related tocell cycle regulation and apoptosis , given its potential interaction with microtubules and tubulin .
Result of Action
Similar compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
methyl 4-[3-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O7/c1-14-10-17(15(2)28(14)18-6-4-16(5-7-18)25(32)34-3)11-20-23(30)27-26(33)29(24(20)31)19-8-9-21-22(12-19)36-13-35-21/h4-12H,13H2,1-3H3,(H,27,30,33)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWPQJCIDCQTL-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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